3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
Description
3-(Cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS: 477768-54-0) is a heterocyclic compound belonging to the imidazo[1,2-c]quinazolinone family. Its molecular formula is C₂₇H₂₅N₃O₃S, with a molecular weight of 471.58 g/mol and a purity typically exceeding 90% . The core structure comprises a fused imidazole-quinazoline ring system substituted with:
- A cyclohexylmethyl group at position 3, enhancing lipophilicity.
- 8,9-Dimethoxy groups on the quinazoline moiety, influencing electronic properties and solubility.
This compound is synthesized via nucleophilic substitution or cyclocondensation reactions, as described for structurally related imidazo[1,2-c]quinazolinones .
Properties
IUPAC Name |
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3S/c1-17-9-7-8-12-19(17)16-34-27-28-21-15-24(33-3)23(32-2)14-20(21)25-29-26(31)22(30(25)27)13-18-10-5-4-6-11-18/h7-9,12,14-15,18,22H,4-6,10-11,13,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZOMSQJFBUZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5CCCCC5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one typically involves multi-step organic reactions
Formation of Imidazoquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Cyclohexylmethyl Group: This can be achieved through alkylation reactions using cyclohexylmethyl halides in the presence of a base.
Addition of Dimethoxy Groups: Methoxylation reactions using methoxy reagents under controlled conditions.
Attachment of Sulfanyl Group: This step involves the use of thiol reagents to introduce the sulfanyl group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halides, thiols, and other nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural features allow it to interact with biological targets effectively.
Case Studies:
- A study indicated that compounds with similar imidazoquinazoline structures exhibit anti-cancer properties by inducing apoptosis in cancer cells. The specific mechanisms of action for this compound are still under investigation but may involve modulation of signaling pathways related to cell growth and survival.
Antiviral Activity
Research has suggested that imidazoquinazoline derivatives can exhibit antiviral properties. The compound may inhibit viral replication by interfering with viral enzymes or host cell factors.
Research Findings:
- In vitro studies have shown that related compounds can inhibit the replication of viruses such as HIV and hepatitis C, suggesting a potential pathway for further exploration with this specific compound.
Neuropharmacology
The compound's unique structure may also confer neuroprotective properties, making it a candidate for research in neurodegenerative diseases.
Case Studies:
- Preliminary studies have indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in diseases like Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of imidazo[1,2-c]quinazolinones arises from substitutions at positions 3, 5, 8, and 7. Below is a comparative analysis of 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one with analogs:
Table 1: Structural and Physicochemical Comparisons
Key Findings from Comparative Studies
Fluorine or trifluoromethyl substituents (e.g., ) improve metabolic stability and binding affinity to hydrophobic enzyme pockets .
Electronic Effects :
- 8,9-Dimethoxy groups universally enhance electron density in the quinazoline ring, favoring π-π stacking interactions in protein binding .
- Chlorine or methoxy groups on the benzylsulfanyl moiety (e.g., ) modulate electrophilicity and solubility .
Synthetic Accessibility :
- Analogs with smaller substituents (e.g., methyl or methoxy groups) are synthesized in higher yields (41–42%) compared to bulkier derivatives (e.g., trifluoromethyl: ~39%) .
Pharmacological Potential: The 2-methylbenzylsulfanyl group in the target compound may confer selectivity toward cysteine protease inhibition, as seen in structurally related thioether-containing compounds . Dichlorobenzyl derivatives () exhibit potent antimicrobial activity in vitro, suggesting a structure-activity relationship (SAR) dependent on halogen electronegativity .
Biological Activity
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a quinazolinone derivative that has attracted attention due to its potential biological activities. This compound is characterized by its complex structure, which includes various functional groups that may contribute to its pharmacological properties. The objective of this article is to explore the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other relevant biological effects.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 477.62 g/mol. The structure includes a quinazolinone core with methoxy and sulfanyl substituents that may enhance its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3k | MRSA (Staphylococcus aureus) | 0.98 µg/mL |
| 3k | M. tuberculosis | 10 µg/mL |
| 3k | S. epidermidis | 7.80 µg/mL |
The compound's effectiveness against MRSA and M. tuberculosis indicates its potential as an antimicrobial agent in treating resistant infections .
Cytotoxic Activity
Cytotoxicity studies reveal that certain derivatives of quinazolinones exhibit antiproliferative effects on cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values in the micromolar range against various cancer cell lines.
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| A549 (lung cancer) | <10 | 3k |
| HeLa (cervical cancer) | <10 | 3k |
These findings suggest that the compound may inhibit cell growth and proliferation in cancerous cells, making it a candidate for further development in oncology .
The mechanism by which quinazolinone derivatives exert their biological effects often involves interaction with specific cellular targets. For instance:
- Inhibition of DHFR : Some quinazolinones have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
- Biofilm Formation Inhibition : Certain derivatives have shown the ability to prevent biofilm formation in bacterial cultures without significantly affecting planktonic cell viability, indicating a potential application in treating biofilm-associated infections .
Case Studies
A notable study examined the efficacy of a related compound against MRSA and M. tuberculosis using a BASTEC MGIT 960 growth system. The results demonstrated significant inhibition of bacterial growth at low concentrations over extended periods, underscoring the compound's potential as an anti-tubercular agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?
- Methodology : The compound’s core structure (imidazoquinazolinone) can be synthesized via cyclization reactions involving hydrazine derivatives and substituted carbonyl intermediates. For example, 2-hydrazinobenzoic acid reacts with thiourea derivatives under reflux in ethanol, followed by oxidation with hydrogen peroxide to introduce sulfonyl groups . Key conditions include controlled stoichiometry, solvent selection (e.g., glacial acetic acid for oxidation), and temperature gradients to avoid side reactions.
- Validation : Monitor reaction progress using TLC or HPLC, and purify via recrystallization (ethanol/water mixtures are effective) .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodology :
- NMR : Use H and C NMR to identify substituents (e.g., cyclohexylmethyl protons at δ 1.0–2.0 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns consistent with the imidazoquinazolinone core .
- IR : Detect functional groups like C=O (stretching ~1700 cm) and S–C (650–750 cm) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing impurities in large-scale preparations?
- Methodology :
- Catalyst Screening : Compare catalysts like NGPU (a deep eutectic solvent) with traditional bases (e.g., triethylamine). NGPU reduces reaction time (from 24h to 8h) and improves yield by 15–20% .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete cyclization intermediates). Adjust pH during workup to precipitate impurities .
- Case Study : For analogous triazoloquinazolines, optimizing solvent polarity (DMF vs. THF) reduced dimerization by 30% .
Q. What strategies address discrepancies between in vitro bioactivity and in vivo efficacy?
- Methodology :
- Pharmacokinetic Studies : Measure plasma stability (e.g., hepatic microsome assays) to identify metabolic vulnerabilities. For sulfanyl-containing analogs, cytochrome P450-mediated oxidation often reduces bioavailability .
- Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance solubility and prolong half-life .
- Data Contradiction Analysis : If in vitro IC values (e.g., 10 nM) conflict with in vivo results, test protein-binding affinity (e.g., serum albumin binding assays) to explain reduced free drug concentrations .
Q. How does the compound’s stability vary under environmental or physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and varied pH (1–13). Monitor degradation via HPLC and identify products (e.g., sulfoxide formation under oxidative conditions) .
- Environmental Fate : Use OECD guidelines to assess hydrolysis (e.g., half-life in aqueous buffers) and photolysis in simulated sunlight .
Q. What computational tools are effective for predicting structure-activity relationships (SAR)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). The cyclohexylmethyl group may enhance hydrophobic binding .
- QSAR Modeling : Train models on analogs (e.g., triazoloquinazolines) to correlate substituent electronegativity with antibacterial activity .
Experimental Design Considerations
Q. How should researchers design dose-response studies to account for nonlinear pharmacokinetics?
- Methodology :
- Tiered Dosing : Use logarithmic dose increments (e.g., 0.1, 1, 10 mg/kg) in rodent models. Monitor plasma concentrations at multiple timepoints .
- Mechanistic PK/PD Models : Apply compartmental modeling to link exposure (AUC) to effect (e.g., tumor growth inhibition) .
Q. What controls are essential when assessing antioxidant or cytotoxic activity?
- Methodology :
- Positive/Negative Controls : Include ascorbic acid for antioxidant assays (e.g., DPPH radical scavenging) and cisplatin for cytotoxicity .
- Solvent Controls : Test DMSO or ethanol at concentrations used for compound dissolution to rule out solvent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
